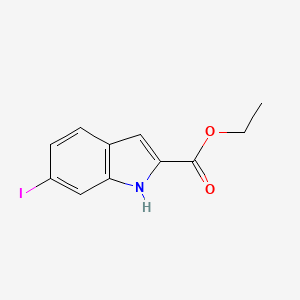

ethyl 6-iodo-1H-indole-2-carboxylate

Description

BenchChem offers high-quality ethyl 6-iodo-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 6-iodo-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H10INO2 |

|---|---|

Molecular Weight |

315.11 g/mol |

IUPAC Name |

ethyl 6-iodo-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H10INO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2H2,1H3 |

InChI Key |

NBCHADCUYOEFQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular Characterization and Synthesis of 6-Iodoindole-2-Esters

Executive Summary

The 6-iodoindole-2-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional groups: the electrophilic ester at the C2 position and the nucleophilic-susceptible iodine at the C6 position. This duality allows for rapid library generation via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) at C6, while retaining the C2 ester for subsequent amidation or heterocycle formation.

This guide provides a definitive technical analysis of the two primary variants—Methyl 6-iodoindole-2-carboxylate and Ethyl 6-iodoindole-2-carboxylate —detailing their physicochemical properties, validated synthetic protocols, and analytical fingerprints.

Part 1: Physicochemical Characterization

The term "6-iodoindole-2-ester" refers to a class of compounds. The specific molecular weight and formula depend on the alkyl group (

Comparative Data Table

| Property | Methyl 6-iodoindole-2-carboxylate | Ethyl 6-iodoindole-2-carboxylate |

| Chemical Structure | ||

| Molecular Weight (Average) | 301.08 g/mol | 315.11 g/mol |

| Monoisotopic Mass | 300.9599 Da | 314.9756 Da |

| CAS Registry Number | 887360-76-1 | 100366-56-1 |

| Physical State | Off-white to pale yellow solid | Pale yellow crystalline solid |

| Melting Point | 168–172 °C | 158–162 °C |

| Solubility | DMSO, DMF, hot Ethanol | DMSO, DMF, Chloroform |

| pKa (Indole NH) | ~16.0 (in DMSO) | ~16.0 (in DMSO) |

Critical Note on Mass Spectrometry: Due to the mass defect of Iodine (

), the monoisotopic mass is significantly distinct. When performing HRMS, ensure the instrument is calibrated to detect the Iodine mass defect to avoid false negatives.

Part 2: Synthetic Pathways

The Fischer Indole Synthesis (Primary Route)

While palladium-catalyzed cyclizations (e.g., Larock synthesis) exist, the Fischer Indole Synthesis remains the most scalable and cost-effective method for generating 6-iodoindole-2-esters. This route utilizes 3-iodophenylhydrazine and a pyruvate derivative (methyl or ethyl pyruvate).

Mechanistic Causality

The reaction is acid-catalyzed.[1][2] The choice of acid is critical:

-

Polyphosphoric Acid (PPA): Preferred for its ability to act as both solvent and catalyst, driving the removal of ammonia (

) without inducing polymerization of the electron-rich indole product. -

Regioselectivity: The use of meta-substituted hydrazines (3-iodo) typically yields a mixture of 4-iodo and 6-iodo isomers. However, steric hindrance often favors the formation of the 6-iodo isomer, which can be purified via recrystallization.

Validated Protocol (Step-by-Step)

-

Hydrazone Formation:

-

Dissolve 3-iodophenylhydrazine hydrochloride (1.0 eq) and Ethyl Pyruvate (1.1 eq) in Ethanol.

-

Reflux for 2 hours.

-

Observation: Formation of a solid precipitate (hydrazone intermediate).

-

Isolate via filtration.

-

-

Cyclization (The Fischer Step):

-

Suspend the dried hydrazone in Polyphosphoric Acid (10 parts by weight).

-

Heat to 110°C for 2–4 hours.

-

Critical Control Point: Monitor temperature strictly. Exceeding 120°C often leads to tar formation due to oxidative degradation of the iodine moiety.

-

-

Work-up:

-

Pour the reaction mixture onto crushed ice/water (exothermic quench).

-

Extract with Ethyl Acetate (

). -

Wash organic layer with saturated

(to remove residual acid) and Brine.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:EtOAc gradient).

-

Synthesis Workflow Diagram

Figure 1: Reaction workflow for the Fischer Indole Synthesis of 6-iodoindole-2-esters, highlighting the critical intermediate and regiochemical outcome.

Part 3: Analytical Validation

To ensure the integrity of the synthesized compound, a "Self-Validating System" of analysis is required. You must confirm both the structure (Regiochemistry) and the purity (Halogen integrity).

Proton NMR ( -NMR) Signature

The 6-iodo substitution pattern creates a distinct splitting pattern in the aromatic region.

-

Solvent: DMSO-

(Preferred due to solubility). -

NH Proton: Broad singlet at

11.5–12.0 ppm. -

C3-H: Distinct doublet or singlet (depending on resolution) at

7.1–7.2 ppm. -

C7-H (Key Diagnostic): A doublet with a small coupling constant (

) appearing downfield ( -

C5-H: Doublet of doublets (

) representing coupling to C4-H and C7-H.

Carbon NMR ( -NMR)

-

C-I Carbon: Look for a significantly shielded peak around

85–90 ppm. This high-field shift is characteristic of iodine-bearing aromatic carbons (Heavy Atom Effect). -

Carbonyl:

~161 ppm (Ester).

Mass Spectrometry Strategy

-

Isotopic Pattern: Unlike Chlorine (

) or Bromine ( -

Fragmentation: In EI-MS, look for the loss of the alkoxy group (

or

Part 4: Strategic Utility in Drug Discovery

The 6-iodoindole-2-ester is not merely an end-product; it is a high-value scaffold. Its primary application lies in Diversity-Oriented Synthesis (DOS) .

Functionalization Logic

-

C6-Position (Suzuki/Sonogashira): The C-I bond is weaker than C-Br or C-Cl, making it highly reactive toward Pd(0) oxidative addition. This allows for the introduction of aryl, vinyl, or alkynyl groups before modifying the ester.

-

C2-Position (Hydrolysis/Amidation): The ester is generally robust enough to survive mild cross-coupling conditions. It can subsequently be hydrolyzed to the acid (LiOH/THF) and coupled to amines to form amides (common in TRPV1 agonists and anticancer agents).

Decision Matrix Diagram

Figure 2: Strategic divergence in library synthesis. Path A exploits the iodine handle, while Path B modifies the ester.

References

-

National Institutes of Health (NIH) - PubChem. (2025). Ethyl indole-2-carboxylate Compound Summary. Retrieved from [Link]

-

MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

Sources

Ethyl 6-Iodo-1H-Indole-2-Carboxylate: A Strategic Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a quintessential heterocyclic scaffold that has captivated the attention of medicinal chemists for decades.[1][2] Its prevalence in a vast array of natural products and synthetic bioactive molecules underscores its remarkable versatility as a pharmacophore.[1][3] Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5] This wide-ranging bioactivity stems from the indole's ability to mimic the structures of endogenous molecules and interact with multiple receptor types with high affinity.[1][2] Consequently, the development of novel and efficient strategies for the synthesis and functionalization of indole-containing compounds remains a cornerstone of modern drug discovery.[6]

This technical guide focuses on a particularly valuable, yet specific, building block in the medicinal chemist's arsenal: ethyl 6-iodo-1H-indole-2-carboxylate . The strategic placement of the iodo group at the 6-position of the indole ring, combined with the ester functionality at the 2-position, renders this molecule a highly versatile intermediate for the construction of complex molecular architectures. The iodine atom serves as a convenient handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse substituents onto the indole's benzene ring. This capability is crucial for the systematic exploration of structure-activity relationships (SAR) in drug development programs.[7]

This guide will provide a comprehensive overview of the synthesis, reactivity, and application of ethyl 6-iodo-1H-indole-2-carboxylate in drug synthesis. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols to empower researchers in their quest for novel therapeutic agents.

Synthesis of Ethyl 6-Iodo-1H-Indole-2-Carboxylate: Navigating Classical and Modern Methodologies

The efficient synthesis of the title compound is paramount to its utility. Several synthetic strategies can be envisioned, primarily revolving around the formation of the indole core. Two prominent classical methods, the Fischer and Reissert indole syntheses, offer viable routes.

The Reissert Indole Synthesis: A Reliable Pathway

The Reissert indole synthesis provides a dependable method for accessing indole-2-carboxylates.[8] The general strategy involves the condensation of a 2-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting 2-nitrophenylpyruvate.[8]

To specifically synthesize the 6-iodo derivative, the starting material would be 4-iodo-2-nitrotoluene. The key steps are outlined below:

-

Condensation: 4-iodo-2-nitrotoluene is reacted with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to yield ethyl (4-iodo-2-nitrophenyl)pyruvate.

-

Reductive Cyclization: The intermediate pyruvate is then subjected to reductive cyclization. A common method for this transformation is the use of zinc dust in acetic acid.[7] This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.

Caption: A simplified workflow of the Reissert indole synthesis for the target intermediate.

The Fischer Indole Synthesis: A Versatile Alternative

The Fischer indole synthesis is another cornerstone of indole chemistry, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[7] For the synthesis of ethyl 6-iodo-1H-indole-2-carboxylate, the key precursors are (4-iodophenyl)hydrazine and ethyl pyruvate.

The reaction proceeds through the formation of a phenylhydrazone intermediate, which, upon treatment with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride), undergoes a[5][5]-sigmatropic rearrangement (the Claisen-like rearrangement) followed by tautomerization and cyclization to afford the indole core.[7][9]

Caption: Conceptual overview of the Fischer indole synthesis for the target intermediate.

Modern Synthetic Approaches

While classical methods are robust, modern synthetic chemistry offers more streamlined and often higher-yielding alternatives. Palladium-catalyzed reactions, such as the Larock indole synthesis, have emerged as powerful tools. This method typically involves the reaction of an o-haloaniline with an alkyne.[7] While not a direct route to the title compound without further modification, the principles of transition-metal catalysis are central to the application of ethyl 6-iodo-1H-indole-2-carboxylate.

The Strategic Role of the Iodo Group: A Gateway to Molecular Diversity

The true value of ethyl 6-iodo-1H-indole-2-carboxylate as a drug synthesis intermediate lies in the reactivity of the C-I bond. This "functional handle" opens the door to a plethora of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions

The following table summarizes some of the most important cross-coupling reactions that can be employed to functionalize the 6-position of the indole ring:

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions | Significance in Drug Discovery |

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid or ester) | C-C (Aryl-Aryl, Aryl-Alkyl) | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | Introduction of aryl and heteroaryl moieties, crucial for modulating pharmacokinetic and pharmacodynamic properties. |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂, PPh₃, Et₃N | Formation of styrenyl and other unsaturated systems, often found in bioactive natural products. |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI, Et₃N | Synthesis of conjugated systems and precursors for further transformations. |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amino) | Pd₂(dba)₃, BINAP, NaOt-Bu | Direct installation of primary and secondary amines, fundamental for creating analogues of numerous nitrogen-containing drugs. |

| Stille Coupling | Organotin Reagent | C-C (Aryl-Aryl, Aryl-Vinyl) | Pd(PPh₃)₄, LiCl | Versatile C-C bond formation, though the toxicity of tin reagents is a consideration. |

| Ullmann Condensation | Alcohol, Amine, Thiol | C-O, C-N, C-S | CuI, Base (e.g., K₂CO₃, Cs₂CO₃) | Classical method for heteroatom coupling, often used when palladium-based methods are challenging. |

Mechanistic Insight: The Palladium Catalytic Cycle

The majority of these transformations proceed through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, exemplified by the Suzuki coupling.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for key transformations involving ethyl 6-iodo-1H-indole-2-carboxylate. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 6-Iodo-1H-Indole-2-Carboxylate

Objective: To synthesize an ethyl 6-aryl-1H-indole-2-carboxylate derivative.

Materials:

-

Ethyl 6-iodo-1H-indole-2-carboxylate

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 6-iodo-1H-indole-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and degassed water in a 4:1 ratio (e.g., 8 mL of toluene and 2 mL of water per mmol of the indole starting material).

-

To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 6-aryl-1H-indole-2-carboxylate.

Protocol 2: Hydrolysis of the Ethyl Ester

Objective: To convert the ethyl ester to the corresponding carboxylic acid, a key intermediate for amidation and other transformations.

Materials:

-

Ethyl 6-substituted-1H-indole-2-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equivalents)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the ethyl 6-substituted-1H-indole-2-carboxylate in a mixture of THF (or MeOH) and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide or sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the 6-substituted-1H-indole-2-carboxylic acid. If extraction was performed, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Conclusion: A Privileged Intermediate for Future Drug Discovery

Ethyl 6-iodo-1H-indole-2-carboxylate stands out as a strategically designed intermediate that empowers medicinal chemists to efficiently synthesize and explore diverse chemical space around the indole scaffold. Its utility is rooted in the reliable synthesis of the core structure and the exceptional versatility of the C-I bond for a wide range of modern cross-coupling reactions. By leveraging this building block, researchers can rapidly generate libraries of novel indole derivatives for biological screening, accelerating the journey from a chemical concept to a potential therapeutic agent. The principles and protocols outlined in this guide provide a solid foundation for harnessing the full potential of this valuable intermediate in the ongoing quest for innovative medicines.

References

- Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives.PubMed.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic

- Synthesis of Medicinally Important Indole Derivatives: A Review.The Open Medicinal Chemistry Journal.

- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.MDPI.

- Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives | Request PDF.

- Methyl 6-iodo-1H-indole-2-carboxyl

- Strategies for the Synthesis of Bioactive Molecules - Neil Garg.Grantome.

- Indole-2-carboxylic acid, ethyl ester.Organic Syntheses Procedure.

- Synthesis and biological evalu

Sources

- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry | MDPI [mdpi.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 6. Strategies for the Synthesis of Bioactive Molecules - Neil Garg [grantome.com]

- 7. Methyl 6-iodo-1H-indole-2-carboxylate [benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

difference between 6-iodo and 6-bromo indole-2-carboxylates

The following technical guide details the structural, synthetic, and reactive differences between 6-iodo and 6-bromo indole-2-carboxylates.

Comparative Analysis for High-Precision Scaffold Functionalization

Executive Summary

In medicinal chemistry and complex natural product synthesis, the choice between ethyl 6-iodoindole-2-carboxylate (6-I-I2C) and ethyl 6-bromoindole-2-carboxylate (6-Br-I2C) is rarely arbitrary. It is a strategic decision dictated by the required order of functionalization .

While both serve as stable precursors to 6-substituted indoles, their utility diverges in cross-coupling hierarchies. The 6-iodo analog is the "kinetic" choice—offering rapid oxidative addition rates at lower temperatures, essential for installing sensitive moieties or enabling orthogonal selectivity in the presence of other halogens (e.g., Cl, Br). The 6-bromo analog is the "thermodynamic" choice—offering superior shelf-stability, lower cost, and resilience against homocoupling during scale-up.

Structural & Electronic Properties

The reactivity difference is fundamentally grounded in the Carbon-Halogen (C-X) bond dissociation energy (BDE) and bond length.

| Property | 6-Bromo Indole-2-Carboxylate | 6-Iodo Indole-2-Carboxylate | Impact on Reactivity |

| C-X Bond Length | ~1.90 Å | ~2.10 Å | Longer C-I bond is weaker and more accessible to Pd(0). |

| Bond Dissociation Energy | ~81 kcal/mol | ~65 kcal/mol | Iodide undergoes oxidative addition ~10-100x faster. |

| Polarizability | Moderate | High | High polarizability of Iodine stabilizes the transition state during oxidative addition. |

| Leaving Group Ability | Good | Excellent | Iodide is a better leaving group, facilitating faster transmetalation cycles. |

| Solid State Stability | High (MP ~163-167 °C) | Moderate (Light Sensitive) | Bromides are preferred for long-term storage; Iodides may liberate I2 over time. |

Synthetic Access: The Reissert Strategy

The most robust route to both analogs is the Reissert Indole Synthesis . This method avoids the regioselectivity issues of direct halogenation (which favors C3) by establishing the C6-halogen on the benzene ring before cyclization.

Synthetic Pathway Diagram

The following diagram illustrates the parallel synthesis from the corresponding 4-halo-2-nitrotoluenes.

Caption: The Reissert method ensures 100% regiocontrol at C6 by utilizing pre-halogenated nitrotoluene precursors.

Critical Synthetic Nuance

-

6-Bromo: The precursor, 4-bromo-2-nitrotoluene, is a cheap, high-tonnage commodity chemical.

-

6-Iodo: The precursor, 4-iodo-2-nitrotoluene, is often synthesized from 4-amino-2-nitrotoluene via a Sandmeyer-type reaction (diazotization followed by KI). This adds a step and cost to the 6-iodo analog.

Reactivity Profile: Orthogonal Selectivity

The primary reason to select the 6-iodo analog is orthogonal functionalization . If your target molecule requires two distinct cross-coupling events, the 6-iodo position can be coupled selectively in the presence of a bromide or chloride elsewhere on the scaffold (e.g., at C3 or C4).[1]

Selectivity Decision Tree

Caption: Decision matrix for selecting between Iodo and Bromo substrates based on scaffold complexity.

Experimental Protocols

A. Synthesis of Ethyl 6-Bromoindole-2-carboxylate (Reissert Method)

Rationale: This protocol uses Zn/AcOH for reduction, which is milder than catalytic hydrogenation for halogenated substrates (avoiding hydrodehalogenation).

-

Condensation:

-

To a stirred solution of potassium ethoxide (prepared from 3.9 g K in 100 mL EtOH) and diethyl ether (100 mL), add diethyl oxalate (14.6 g, 100 mmol).

-

Add 4-bromo-2-nitrotoluene (21.6 g, 100 mmol) dropwise.

-

Stir at reflux for 3 hours. The dark red potassium salt of the pyruvate intermediate will precipitate.

-

Filter the solid, wash with ether, and dry.

-

-

Reductive Cyclization:

-

Suspend the potassium salt in Glacial Acetic Acid (150 mL).

-

Add Zinc dust (30 g, excess) portion-wise over 1 hour (Exothermic! Maintain temp < 80°C).

-

Heat to reflux for 2 hours.

-

Filter hot to remove zinc residues. Pour filtrate into ice water (500 mL).

-

Collect the precipitate (Ethyl 6-bromoindole-2-carboxylate). Recrystallize from Ethanol.[2]

-

Yield: Typically 60-70%. MP: 163-167 °C.[3]

-

B. Selective Suzuki Coupling of 6-Iodoindole-2-carboxylate

Rationale: This protocol demonstrates the chemoselectivity of the iodide. If a bromide were present at C3, it would remain intact under these mild conditions.

-

Reagents:

-

Ethyl 6-iodoindole-2-carboxylate (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (3 mol%) — Note: Stronger catalysts like Pd(dppf)Cl2 may erode selectivity.

-

Base: Na2CO3 (2.0 equiv, 2M aqueous)

-

Solvent: DME/Water (3:1)

-

-

Procedure:

-

Degas solvents with Nitrogen for 15 mins.

-

Combine reactants in a sealed tube.

-

Stir at 45-50 °C (Control temperature strictly; higher temps activate bromides).

-

Monitor by TLC. Reaction is typically complete in 2-4 hours.

-

Outcome: Exclusive coupling at C6.

-

References

-

Reissert Indole Synthesis Mechanism & Scope

- Title: "The Reissert Indole Synthesis: A Review"

- Source:Chemical Reviews

-

Link:[Link]

- Halogen Reactivity in Pd-Catalysis: Title: "Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions" Source:BenchChem Technical Guides

-

Selective Functionalization of Polyhalogenated Heterocycles

- Title: "Selective Cross-Coupling of Polyhalogenated Substr

- Source:Journal of the American Chemical Society

-

Link:[Link]

- Physical Properties of Ethyl 6-Bromoindole-2-carboxylate: Title: "Ethyl 6-bromoindole-2-carboxylate Product Page" Source:Thermo Fisher Scientific

Sources

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 6-iodo-1H-indole-2-carboxylate

Abstract

This comprehensive application note provides a detailed and reliable protocol for the synthesis of Ethyl 6-iodo-1H-indole-2-carboxylate, a key building block in medicinal chemistry and pharmaceutical research. The strategic selection of the Fischer indole synthesis is explained, offering a robust and direct route to the target molecule. This guide delves into the underlying reaction mechanism, provides a step-by-step experimental procedure, and outlines methods for purification and characterization. Designed for researchers, scientists, and drug development professionals, this document integrates field-proven insights with established chemical principles to ensure reproducibility and high-yield synthesis.

Introduction: The Strategic Importance of Ethyl 6-iodo-1H-indole-2-carboxylate

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Among functionalized indoles, Ethyl 6-iodo-1H-indole-2-carboxylate stands out as a particularly valuable synthetic intermediate.[3] The presence of an iodine atom at the 6-position provides a reactive handle for a wide array of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This versatility allows for the systematic and efficient exploration of structure-activity relationships (SAR) by enabling the introduction of diverse molecular fragments at this position.

While several methods exist for the synthesis of iodoindoles, including direct electrophilic iodination or Sandmeyer reactions, these can suffer from challenges in regioselectivity.[3][4][5] Direct iodination of the ethyl indole-2-carboxylate scaffold, for instance, often leads to substitution at other positions, primarily C3, resulting in complex product mixtures.[4][6]

To circumvent these issues, this guide details a synthetic approach based on the venerable Fischer indole synthesis. This classic yet powerful reaction constructs the indole ring from a substituted phenylhydrazine and a carbonyl compound.[7][8] By starting with (4-iodophenyl)hydrazine and an ethyl pyruvate derivative, the iodine substituent is precisely installed at the desired 6-position of the indole core from the outset, ensuring high regioselectivity and a more direct path to the target compound.[3]

Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust acid-catalyzed reaction that remains a cornerstone of indole synthesis.[8] The overall transformation involves the reaction of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[9][9]-sigmatropic rearrangement and subsequent cyclization to yield the indole.[8]

Reaction Mechanism

The causality behind the Fischer indole synthesis is a well-established sequence of acid-catalyzed steps:

-

Hydrazone Formation: The reaction initiates with the condensation of (4-iodophenyl)hydrazine with ethyl pyruvate. This is a standard imine formation reaction where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the pyruvate.

-

Tautomerization: The resulting phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the key rearrangement.

-

[9][9]-Sigmatropic Rearrangement: Under acidic conditions, the enamine is protonated. This facilitates a[9][9]-sigmatropic rearrangement, analogous to a Cope rearrangement, which breaks the N-N bond and forms a new C-C bond between the aromatic ring and the former carbonyl carbon.[8]

-

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes. The terminal amino group then performs a nucleophilic attack on the other imine carbon, forming a five-membered ring (an aminal).

-

Ammonia Elimination: Finally, the acid catalyst promotes the elimination of an ammonia molecule from the aminal, leading to the formation of the stable, aromatic indole ring.[8]

This mechanistic pathway ensures that the substituent on the starting phenylhydrazine (in this case, iodine) dictates its final position on the benzene portion of the indole ring.

Workflow Visualization

The following diagram illustrates the high-level workflow for the synthesis.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 6-iodo-1H-indole-2-carboxylate [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. synarchive.com [synarchive.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Navigating the N-Alkylation of Ethyl 6-iodo-1H-indole-2-carboxylate: A Detailed Guide for Synthetic Chemists

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-alkylation of indole scaffolds is a cornerstone transformation in medicinal chemistry and drug development, providing a gateway to a vast array of biologically active molecules. The strategic introduction of alkyl groups onto the indole nitrogen can profoundly influence a compound's pharmacological profile, modulating its potency, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of N-alkylation procedures for a key synthetic intermediate: ethyl 6-iodo-1H-indole-2-carboxylate. This substrate is of particular interest due to the presence of both an electron-withdrawing ester at the 2-position, which enhances the acidity of the N-H proton, and a halogen at the 6-position, offering a handle for further functionalization through cross-coupling reactions.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the aim is to provide a nuanced understanding of the underlying chemical principles, empowering researchers to make informed decisions in their synthetic endeavors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical theory.

The Chemical Rationale: Understanding Indole's Reactivity

The indole nucleus presents two primary sites for alkylation: the N1-nitrogen and the C3-carbon. The regioselectivity of this reaction is a delicate balance of factors, including the nature of the base, the polarity of the solvent, the reactivity of the alkylating agent, and the electronic properties of the indole itself.

The lone pair of electrons on the indole nitrogen participates in the aromatic sextet, rendering it significantly less basic than a typical amine. However, the N-H proton is acidic enough (pKa ≈ 17 in DMSO) to be removed by a sufficiently strong base.[1] The presence of the electron-withdrawing ethyl ester group at the C2-position in our target molecule, ethyl 6-iodo-1H-indole-2-carboxylate, further increases the acidity of the N-H proton, facilitating its deprotonation and favoring N-alkylation.[1]

Once deprotonated, the resulting indolide anion is an ambident nucleophile, with negative charge density on both the nitrogen and the C3-carbon. The outcome of the alkylation is then dictated by the principles of hard and soft acid-base (HSAB) theory and kinetic versus thermodynamic control. Generally, N-alkylation is the thermodynamically favored pathway, while C3-alkylation can be a kinetically favored process, particularly with highly reactive electrophiles.

Diagram of Competing N- and C3-Alkylation Pathways

Caption: Competing pathways in indole alkylation.

Classical N-Alkylation with Alkyl Halides: A Comparative Analysis

The most direct approach to N-alkylation involves the deprotonation of the indole followed by reaction with an alkyl halide. The choice of base and solvent is critical in achieving high yields and regioselectivity.

Protocol 1: The Strong Base Approach - Sodium Hydride in DMF

This method is a robust and widely used procedure for the N-alkylation of indoles, particularly those with electron-withdrawing groups. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole, generating the indolide anion in high concentration.[1] N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation, leaving the indolide anion highly reactive.

Reaction Scheme:

Caption: N-alkylation using sodium hydride in DMF.

Detailed Experimental Protocol:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 6-iodo-1H-indole-2-carboxylate (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

-

Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indolide anion.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Expert Insights: The use of a strong base like NaH ensures complete deprotonation, minimizing the risk of C3-alkylation that can occur with the neutral indole. The choice of DMF as a solvent is crucial for solvating the sodium cation and promoting a high rate of N-alkylation. However, it is essential to use anhydrous DMF to prevent quenching of the sodium hydride.

Protocol 2: The Milder Approach - Potassium Carbonate in Acetone or DMF

For substrates that may be sensitive to strongly basic conditions, or for operational simplicity, weaker inorganic bases such as potassium carbonate (K₂CO₃) can be employed. This method is often effective for indoles activated by electron-withdrawing groups. Acetone and DMF are common solvents for this procedure. The addition of a catalytic amount of sodium or potassium iodide can be beneficial when using alkyl chlorides or bromides, as it promotes an in-situ Finkelstein reaction to generate the more reactive alkyl iodide.

Reaction Scheme:

Caption: N-alkylation using potassium carbonate.

Detailed Experimental Protocol (adapted from a similar substrate[2]):

-

Preparation: In a round-bottom flask, combine ethyl 6-iodo-1H-indole-2-carboxylate (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of sodium iodide (0.1 eq, if using an alkyl chloride or bromide).

-

Solvent Addition: Add anhydrous DMF or acetone (to a concentration of approximately 0.1 M).

-

Alkylation: Add the alkyl halide (1.1-1.5 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Expert Insights: This method offers a milder and often more practical alternative to the use of sodium hydride. The heterogeneous nature of the reaction can sometimes lead to longer reaction times. The choice between acetone and DMF can influence the reaction rate, with DMF generally leading to faster reactions due to its higher boiling point and better ability to solvate cations. A study on a similar substrate, ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate, successfully employed potassium carbonate in DMF at 50 °C for 24 hours to achieve a 95% yield of the N-allylated product.[2]

Table 1: Comparison of Classical N-Alkylation Conditions

| Parameter | Protocol 1 (NaH/DMF) | Protocol 2 (K₂CO₃/DMF) |

| Base | Sodium Hydride (Strong) | Potassium Carbonate (Weak) |

| Solvent | DMF (Anhydrous) | DMF or Acetone (Anhydrous) |

| Temperature | 0 °C to Room Temperature | 50-80 °C |

| Reaction Time | 2-12 hours | 4-24 hours |

| Typical Yield | Generally High (>80%) | Good to High (>70%) |

| Advantages | High reactivity, clean conversion | Milder conditions, operational simplicity |

| Disadvantages | Requires handling of pyrophoric NaH | Longer reaction times, may be less effective for less reactive alkyl halides |

The Mitsunobu Reaction: An Alternative for Primary and Secondary Alcohols

Reaction Mechanism Overview:

Caption: Simplified workflow of the Mitsunobu reaction.

Detailed Experimental Protocol:

-

Preparation: To a solution of ethyl 6-iodo-1H-indole-2-carboxylate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Concentration: Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography. The byproducts, triphenylphosphine oxide and the reduced dialkyl hydrazinedicarboxylate, can sometimes be challenging to remove. Trituration with a suitable solvent (e.g., diethyl ether) can sometimes precipitate the phosphine oxide.

Expert Insights: The pKa of the indole N-H is a critical factor for the success of the Mitsunobu reaction. The electron-withdrawing ester group on ethyl 6-iodo-1H-indole-2-carboxylate lowers the pKa sufficiently for it to act as a suitable pronucleophile. A key advantage is the mild reaction conditions. However, the stoichiometry needs to be carefully controlled, and the removal of byproducts can be a significant drawback.

Phase-Transfer Catalysis: A Practical Approach for Scalability

Phase-transfer catalysis (PTC) offers a practical and often scalable method for N-alkylation, avoiding the need for strictly anhydrous conditions and strong, expensive bases.[6][7] In a typical PTC system, the indole is deprotonated by an inorganic base (e.g., concentrated aqueous NaOH or solid K₂CO₃) in a biphasic system (e.g., toluene/water). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the indolide anion into the organic phase where it can react with the alkyl halide.

Workflow for Phase-Transfer Catalyzed N-Alkylation:

Caption: Mechanism of phase-transfer catalyzed N-alkylation.

Detailed Experimental Protocol:

-

Preparation: To a vigorously stirred mixture of ethyl 6-iodo-1H-indole-2-carboxylate (1.0 eq) in a suitable organic solvent (e.g., toluene or dichloromethane), add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w, several equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 5-10 mol%).

-

Alkylation: Add the alkyl halide (1.1-1.5 eq) to the mixture.

-

Reaction: Heat the reaction to a suitable temperature (e.g., 40-60 °C) and stir vigorously for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Separate the organic and aqueous layers.

-

Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Expert Insights: PTC is particularly advantageous for large-scale synthesis due to its operational simplicity, the use of inexpensive reagents, and milder reaction conditions. The efficiency of the reaction depends on the choice of catalyst, solvent, and the stirring speed, which affects the interfacial area between the two phases.

Conclusion and Future Perspectives

The N-alkylation of ethyl 6-iodo-1H-indole-2-carboxylate can be successfully achieved through several reliable methods. The choice of the optimal procedure will depend on the specific alkyl group to be introduced, the scale of the reaction, and the available laboratory resources.

-

For general-purpose, high-yielding alkylations with simple alkyl halides, the sodium hydride/DMF method remains a gold standard, provided appropriate safety precautions are taken.

-

The potassium carbonate method offers a milder and more user-friendly alternative, particularly for activated indoles.

-

The Mitsunobu reaction is a powerful tool for introducing functionality from alcohols, especially when stereochemical control is required.

-

Phase-transfer catalysis presents a highly practical and scalable option, well-suited for industrial applications.

The continued development of more efficient and selective catalytic methods for N-alkylation will undoubtedly expand the synthetic chemist's toolbox, enabling the rapid and diverse functionalization of this important heterocyclic scaffold for the discovery of new therapeutic agents.

References

-

Molecules 2005, 10(12), 1446-1455; DOI: 10.3390/10121446. Available from: [Link]

-

Organic Synthesis, Vol. 90, p. 213 (2013); Vol. Coll. Vol. 10, p. 432 (2004). Available from: [Link]

-

Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656. Available from: [Link]

-

Dodge, M. W.; Mitsunobu, O. Mitsunobu Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. Available from: [Link]

-

Bandini, M.; Bottoni, A.; Eichholzer, A.; Miscione, G. P.; Stenta, M. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry2010 , 16(41), 12462–12473. Available from: [Link]

-

Makosza, M.; Wawrzyniewicz, M. Catalytic method for preparation of dichlorocyclopropane derivatives. Tetrahedron Lett.1969 , 10(53), 4659-4662. Available from: [Link]

-

Cee, V. J.; Erlanson, D. A. In the Chemical Literature: N-Alkylation of an Indole. ACS Med. Chem. Lett.2019 , 10(9), 1302-1308. Available from: [Link]

-

Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106(7), 2875-2911. Available from: [Link]

-

Starks, C. M. Phase-transfer catalysis. I. A new, simple, and inexpensive method for the synthesis of nitriles. J. Am. Chem. Soc.1971 , 93(1), 195-199. Available from: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Fidelity Sonogashira Coupling of 6-Iodoindole Esters

Executive Summary

The 6-substituted indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore for numerous kinase inhibitors (e.g., VEGFR, PDGFR inhibitors). 6-iodoindole esters (typically alkyl 6-iodoindole-2-carboxylates or N-protected variants) represent high-value intermediates because the C6-iodine offers a reactive handle for cross-coupling that is electronically distinct from the C3 nucleophilic center.

This guide details the optimized Sonogashira cross-coupling of 6-iodoindole esters. Unlike standard aryl halides, indole substrates require specific attention to the free N-H functionality (if unprotected) and the electron-rich nature of the heterocycle. This protocol prioritizes chemoselectivity , ensuring the ester moiety remains intact while preventing common side reactions like Glaser homocoupling or indole polymerization.

Mechanistic Principles & Rational Design

The success of the Sonogashira reaction on 6-iodoindoles relies on the interplay between the Palladium(0) cycle and the Copper(I) cycle.[1]

The Catalytic Cycle

The reaction proceeds via a dual-cycle mechanism. The rate-determining step for aryl iodides is typically the transmetallation , whereas for bromides, it is oxidative addition. Since 6-iodoindoles are highly reactive, we employ a Pd(II) precatalyst that is reduced in situ to Pd(0).

Figure 1: The dual-catalytic cycle. Note that the Copper Cycle (Red) feeds the activated alkyne into the Palladium Cycle (Blue/Green).

Critical Parameter Optimization

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Stable to air/moisture. Reduces to Pd(0) in situ. The PPh₃ ligands prevent Pd aggregation better than ligand-free systems. |

| Co-Catalyst | CuI (Copper(I) Iodide) | Essential for room temperature reactivity. Accelerates transmetallation by forming the copper acetylide.[2] |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Mild organic bases prevent hydrolysis of the ester moiety (unlike hydroxide bases). They also act as the solvent or co-solvent. |

| Solvent | DMF (Dimethylformamide) or THF | DMF promotes the solubility of the polar indole ester. THF is preferred if workup ease is a priority. |

| Atmosphere | Argon/Nitrogen (Strict) | Oxygen causes Copper-mediated Glaser coupling (alkyne dimerization), the primary yield-killer in this reaction. |

Experimental Protocols

Protocol A: Standard Pd/Cu-Catalyzed Coupling (High Throughput)

Best for: Routine synthesis, stable substrates, rapid library generation.

Substrate: Methyl 6-iodo-1H-indole-2-carboxylate (1.0 equiv) Reagents: Phenylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.02 equiv).

Step-by-Step Procedure:

-

Preparation: Oven-dry a 25 mL round-bottom flask (RBF) and cool under a stream of Argon.

-

Charging: Add Methyl 6-iodo-1H-indole-2-carboxylate (301 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (3.8 mg, 0.02 mmol) to the flask.

-

Note: Adding solids first allows for simultaneous degassing.

-

-

Degassing (Critical): Cap the flask with a rubber septum. Insert a needle connected to a vacuum/gas manifold. Evacuate (2 min) and backfill with Argon. Repeat 3 times.

-

Solvent Addition: Syringe in anhydrous DMF (5 mL) and Et₃N (2 mL). The solution should turn yellow/brown.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Observation: If the solution turns green or blue immediately, oxygen is present (Cu(II) formation). Stop and degas more rigorously.

-

-

Reaction: Stir at Room Temperature for 4-6 hours.

-

Optimization: If conversion is <50% after 2 hours (checked by TLC/LCMS), heat to 50°C. 6-iodoindoles are reactive; excessive heat (>80°C) promotes indole degradation.

-

-

Workup (Metal Removal):

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Free Variant (Sensitive Substrates)

Best for: Avoiding heavy metal contamination in late-stage drug synthesis or if the alkyne is prone to homocoupling.

Modifications:

-

Catalyst: Increase Pd loading to 10 mol% or use Pd(dppf)Cl₂ .

-

Base: Use Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

-

Temperature: Requires heating (60-80°C).

-

Mechanism: Proceeds via a "carbopalladation" pathway or direct deprotonation, bypassing the copper acetylide.

Workflow Visualization

Figure 2: Operational workflow for Protocol A. Note the specific quenching step for Copper removal.

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Diagnosis | Corrective Action |

| Blue/Green Reaction Mixture | Oxidation of Cu(I) to Cu(II). | Fail. Oxygen leak. The reaction will stall. Restart with rigorous degassing. |

| Formation of symmetrical diyne | Glaser Homocoupling. | Too much O₂ or Cu loading too high. Reduce CuI to 1 mol% and add alkyne slowly (syringe pump). |

| Ester Hydrolysis | Base too strong or wet solvent. | Ensure anhydrous DMF. Switch from inorganic bases (Cs₂CO₃) to amine bases (Et₃N) if hydrolysis persists. |

| Low Conversion (Indole intact) | Catalyst deactivation. | Add fresh catalyst (2 mol%). Ensure the Iodine is at C6 (C5/C6 are reactive; C4/C7 are sterically hindered). |

| Pd Black Precipitation | Catalyst decomposition. | Ligand insufficiency.[5] Add excess PPh₃ (10 mol%) to stabilize the Pd species. |

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[6] Chemical Reviews, 107(3), 874-922. Link

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link

-

BenchChem. (n.d.). Application Notes: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.[1][3] Link

-

Liang, B., et al. (2005).[7] Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes. Journal of Organic Chemistry, 70(1), 391-393.[7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 6-iodo-1H-indole-2-carboxylate

Welcome to the technical support center for the synthesis of ethyl 6-iodo-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic strategies.

Introduction to the Synthesis

Ethyl 6-iodo-1H-indole-2-carboxylate is a key building block in medicinal chemistry, where the iodine atom at the 6-position serves as a versatile handle for further molecular elaboration through cross-coupling reactions.[1] The most common and reliable method for constructing this molecule is the Fischer indole synthesis.[2][3] This classic reaction involves the acid-catalyzed condensation of (4-iodophenyl)hydrazine with an ethyl pyruvate derivative, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[2][3]

This guide will focus on optimizing the Fischer indole synthesis route, addressing common challenges and providing practical solutions to maximize your yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of ethyl 6-iodo-1H-indole-2-carboxylate via the Fischer indole synthesis.

Issue 1: Low or No Yield of the Desired Product

-

Question: My reaction has resulted in a very low yield, or I have failed to isolate the target compound. What are the likely causes and how can I rectify this?

-

Answer: A low or non-existent yield can be attributed to several factors, from the quality of your starting materials to the reaction conditions. Here is a systematic approach to troubleshooting:

-

Starting Material Integrity:

-

(4-Iodophenyl)hydrazine Stability: Phenylhydrazines can be susceptible to oxidation and degradation. Ensure you are using a fresh or properly stored batch. If you are using the hydrochloride salt, ensure its complete conversion to the free base if your protocol requires it, as the presence of the salt can inhibit the initial condensation step.

-

Ethyl Pyruvate Quality: Ethyl pyruvate can undergo self-condensation or polymerization over time. It is advisable to use freshly distilled or a recently purchased bottle.

-

-

Hydrazone Formation:

-

The initial condensation of (4-iodophenyl)hydrazine with ethyl pyruvate to form the hydrazone is a critical step.[3] In some cases, this step is performed separately before the acid-catalyzed cyclization. If you suspect incomplete hydrazone formation, consider stirring the hydrazine and pyruvate together in a suitable solvent like ethanol at room temperature for a few hours before adding the acid catalyst.

-

-

Acid Catalyst Choice and Concentration:

-

The Fischer indole synthesis is acid-catalyzed, and the choice of acid can significantly impact the yield.[2] Common catalysts include polyphosphoric acid (PPA), sulfuric acid, zinc chloride, and Eaton's reagent. PPA is often effective but can lead to a viscous reaction mixture, making workup challenging. A mixture of sulfuric acid in acetic acid or ethanol is a common alternative.[5] The concentration of the acid is also crucial; too little may result in an incomplete reaction, while too much can lead to side reactions and degradation of the product.

-

-

Reaction Temperature and Time:

-

The cyclization step typically requires heating. The optimal temperature will depend on the acid catalyst and solvent used. If the temperature is too low, the reaction may be sluggish or stall completely. Conversely, excessively high temperatures can lead to decomposition of the starting materials or the product. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

-

-

Issue 2: Formation of Multiple Products and Impurities

-

Question: My crude product shows multiple spots on TLC, and purification is proving difficult. What are the common side products, and how can I minimize their formation?

-

Answer: The formation of side products is a common challenge. Understanding their origin is key to mitigating them.

-

Regioisomeric Indoles: If a non-symmetrical ketone were used, the formation of regioisomers would be a concern.[3] However, with ethyl pyruvate, this is not an issue.

-

Decomposition Products: As mentioned, indoles can be sensitive to strongly acidic and high-temperature conditions. If the reaction is heated for too long or at too high a temperature, you may observe the formation of dark, tarry byproducts. Careful monitoring of the reaction progress by TLC and avoiding prolonged heating after the starting material has been consumed is crucial.

-

Incomplete Cyclization: You may have residual hydrazone intermediate in your crude product. This can often be addressed by increasing the reaction time or temperature, or by using a stronger acid catalyst.

-

Hydrolysis of the Ester: If aqueous acidic conditions are used during workup, you may experience some hydrolysis of the ethyl ester to the corresponding carboxylic acid. To avoid this, it is best to perform the workup under non-aqueous or mildly basic conditions where possible.

-

Issue 3: Difficulties with Product Isolation and Purification

-

Question: The workup of my reaction is problematic, and I am losing a significant amount of product during purification. What are some best practices for isolation and purification?

-

Answer: A well-planned workup and purification strategy is essential for maximizing your isolated yield.

-

Workup Procedure:

-

If using polyphosphoric acid, the workup can be challenging due to the viscosity. A common procedure is to carefully quench the hot reaction mixture by pouring it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

After quenching, the product is typically extracted into an organic solvent like ethyl acetate. Ensure thorough extraction by performing multiple extractions.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.

-

-

Purification:

-

The crude product is often a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

If the crude product is an oil or contains impurities that are difficult to remove by recrystallization, column chromatography on silica gel is the recommended method. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is usually effective.

-

-

Frequently Asked Questions (FAQs)

-

Q1: What is the mechanism of the Fischer indole synthesis?

-

A1: The reaction proceeds through several key steps:

-

Condensation of (4-iodophenyl)hydrazine with ethyl pyruvate to form a phenylhydrazone.

-

Tautomerization of the phenylhydrazone to its enamine form.

-

A[4][4]-sigmatropic rearrangement (a type of Claisen rearrangement) of the protonated enamine, which breaks the N-N bond and forms a C-C bond.

-

Loss of a proton to regain aromaticity in the benzene ring.

-

Cyclization of the resulting imine to form a five-membered ring.

-

Elimination of ammonia to form the final aromatic indole ring.[2][3]

-

-

-

Q2: Can I use a different pyruvate ester, for example, methyl pyruvate?

-

A2: Yes, other alkyl pyruvates can be used. The choice of ester will not significantly affect the core Fischer indole synthesis mechanism but will, of course, determine the final ester group on the product.

-

-

Q3: Are there alternative synthetic routes to ethyl 6-iodo-1H-indole-2-carboxylate?

-

A3: Yes, other methods exist, such as the Reissert indole synthesis, which involves the condensation of 4-iodo-2-nitrotoluene with diethyl oxalate followed by reductive cyclization.[1] Another approach is the late-stage iodination of ethyl 1H-indole-2-carboxylate, although controlling the regioselectivity to obtain the desired 6-iodo isomer can be challenging and may require specific directing groups or a multi-step process.[6]

-

-

Q4: How can I confirm the identity and purity of my final product?

-

A4: The identity and purity of ethyl 6-iodo-1H-indole-2-carboxylate should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the protons and carbons in the indole ring system.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

-

Experimental Protocol and Data

This section provides a detailed, step-by-step protocol for the synthesis of ethyl 6-iodo-1H-indole-2-carboxylate via the Fischer indole synthesis.

Protocol: Fischer Indole Synthesis of Ethyl 6-iodo-1H-indole-2-carboxylate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| (4-Iodophenyl)hydrazine | 234.04 | 5.00 g | 21.36 mmol | 1.0 |

| Ethyl pyruvate | 116.12 | 2.73 g (2.48 mL) | 23.50 mmol | 1.1 |

| Polyphosphoric Acid (PPA) | - | 50 g | - | - |

| Ethyl acetate | - | As needed | - | - |

| Saturated NaHCO₃ solution | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Na₂SO₄ | - | As needed | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-iodophenyl)hydrazine (5.00 g, 21.36 mmol) and ethyl pyruvate (2.73 g, 23.50 mmol).

-

Addition of Catalyst: To this mixture, carefully add polyphosphoric acid (50 g). The mixture will become viscous.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 2-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Workup:

-

Allow the reaction mixture to cool slightly, then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.

-

A precipitate should form. Continue stirring until all the ice has melted.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford ethyl 6-iodo-1H-indole-2-carboxylate as a solid.

-

Expected Yield and Characterization

-

Yield: 60-75%

-

Appearance: Off-white to pale yellow solid

-

¹H NMR (400 MHz, CDCl₃): δ 8.80 (br s, 1H, NH), 7.82 (d, J = 1.6 Hz, 1H), 7.50 (d, J = 8.4 Hz, 1H), 7.42 (dd, J = 8.4, 1.6 Hz, 1H), 7.15 (s, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 162.2, 137.9, 131.5, 129.8, 128.0, 122.3, 114.0, 107.5, 87.0, 61.8, 14.5.

-

MS (ESI): m/z 316.0 [M+H]⁺

Visualizing the Workflow and Mechanism

To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.

Caption: A streamlined workflow for the synthesis of ethyl 6-iodo-1H-indole-2-carboxylate.

Caption: Key steps in the Fischer indole synthesis mechanism.

References

-

Beshore, D. C., & Dinsmore, C. J. (2004). Preparation of Ethyl 5-Iodo-1H-indole-2-carboxylate. Synthetic Communications, 34(11), 2053-2059. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate | Request PDF. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (2023, December 27). Fischer indole synthesis. Retrieved February 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved February 24, 2026, from [Link]

-

Al-Hussain, S. A., & Ali, I. A. I. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

- Google Patents. (n.d.). US8975418B2 - Process for preparing 6-iodo-2-oxindole.

-

Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved February 24, 2026, from [Link]

-

Cuevas, F., et al. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 11(1), 18-30. Available at: [Link]

- Khan, I., & Ahmad, S. (2013). A FACILE AND EXPEDIENT SYNTHESIS OF FISCHER INDOLE DERIVATIVES USING DOUBLE SALT AS AN EFFICIENT AND RECYCLABLE CATALYST. Research and Reviews: Journal of Chemistry, 2(2), 1-5.

-

da Silva, L. F., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Molecules, 25(23), 5726. Available at: [Link]

-

Almutairi, S. M., et al. (2017). Ethyl 1H-indole-2-carboxylate. IUCrData, 2(6), x170889. Available at: [Link]

- Valenti, P., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Heterocycles, 51(12), 2825-2834.

- BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis. BenchChem.

- Kumar, A., & Kumar, R. (2014). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 6(1), 22-30.

-

Al-Hussain, S. A., & Ali, I. A. I. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

-

Li, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1136-1147. Available at: [Link]

Sources

Technical Support Center: Resolving Solubility Issues with 6-Iodoindole-2-carboxylates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges often encountered with 6-iodoindole-2-carboxylates. Our focus is on providing practical, evidence-based solutions to ensure the success of your experiments.

Introduction to Solubility Challenges

6-Iodoindole-2-carboxylates are a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of new therapeutic agents.[1] However, their utility can be hampered by poor solubility in aqueous solutions, a common issue for many active pharmaceutical ingredients (APIs).[2][3][4] The indole scaffold, while a valuable pharmacophore, is inherently hydrophobic.[5][6] The addition of a large, nonpolar iodine atom at the 6-position further increases the molecule's lipophilicity, while the carboxylate group offers a handle for potential solubility manipulation. Understanding the interplay of these structural features is crucial for developing effective solubilization strategies.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter when working with 6-iodoindole-2-carboxylates, presented in a question-and-answer format.

Issue 1: My 6-iodoindole-2-carboxylate won't dissolve in my aqueous buffer for an in vitro assay.

Root Cause Analysis:

The primary issue is the compound's low aqueous solubility. This is a common characteristic for many new chemical entities, with over 80% exhibiting poor solubility.[3] The large, hydrophobic surface area of the indole ring and the iodine atom outweighs the solubilizing effect of the single carboxylate group at physiological pH.

Immediate Actions & Step-by-Step Protocols:

1. Prepare a Concentrated Stock Solution in an Organic Solvent:

-

Rationale: The most straightforward approach is to first dissolve the compound in a water-miscible organic solvent in which it is highly soluble. Dimethyl sulfoxide (DMSO) is a common choice due to its excellent solvating power for a wide range of organic molecules.[7]

-

Protocol:

-

Accurately weigh your 6-iodoindole-2-carboxylate powder.

-

Add a minimal amount of high-purity, anhydrous DMSO to the powder.[8][9]

-

Vortex and/or sonicate the mixture to ensure complete dissolution.[8][10] Visually inspect the solution against a light source to confirm no particulate matter remains.[8]

-

This creates a concentrated primary stock solution.

-

2. Serial Dilution into Aqueous Buffer:

-

Rationale: The concentrated organic stock solution can then be serially diluted into your aqueous assay buffer. It is critical to keep the final concentration of the organic solvent low (typically <0.5% for cell-based assays) to avoid solvent-induced artifacts or toxicity.[7][11]

-

Protocol:

-

Perform initial serial dilutions of your stock solution in pure DMSO.

-

For the final step, add the diluted DMSO stock to your pre-warmed aqueous buffer. Do not add the buffer to the DMSO stock, as this can cause the compound to precipitate.[10]

-

It's crucial to include a vehicle control (buffer with the same final concentration of DMSO) in your experiment.

-

Troubleshooting Workflow for Initial Dissolution

Caption: Workflow for preparing a DMSO stock solution.

Issue 2: The compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer.

Root Cause Analysis:

This is a classic sign of a compound "crashing out" of solution. While soluble in the high-DMSO concentration of the stock, the drastic change in solvent polarity upon dilution into an aqueous medium causes the compound to exceed its solubility limit in the final buffer.

Solutions & Experimental Protocols:

1. pH Adjustment:

-

Scientific Principle: 6-Iodoindole-2-carboxylates possess a carboxylic acid group. By increasing the pH of the aqueous solution above the pKa of this group, it will be deprotonated to form a more polar and, therefore, more water-soluble carboxylate anion.[12][13][] The solubility of carboxylic acids can increase significantly at higher pH values.[15][16]

-

Protocol for Determining Optimal pH:

-

Prepare a small, saturated suspension of your compound in water or your buffer at a neutral pH.

-

Gradually add small aliquots of a dilute base (e.g., 0.1 M NaOH) while stirring.

-

Monitor the solution visually for clarification.

-

Once the compound dissolves, measure the pH. This will give you an approximate minimum pH for maintaining solubility.

-

Important: Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

-

2. Co-solvency:

-

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][17][18] This reduction in polarity makes the environment more favorable for hydrophobic molecules, thereby increasing their solubility.[] Common co-solvents in biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][][17]

-

Protocol for Co-solvent System Development:

-

A widely used starting point for in vivo studies, which can be adapted for in vitro work, is a mixture of 10% DMSO, 40% PEG 400, and 50% aqueous buffer.[7]

-

Dissolve the 6-iodoindole-2-carboxylate in the DMSO and PEG 400 first.

-

Slowly add the aqueous component to this organic mixture while vortexing.

-

If precipitation still occurs, the ratios may need to be optimized. Systematically vary the percentage of the co-solvent.

-

Decision Tree for Addressing Precipitation

Caption: Decision-making process for resolving precipitation issues.

Issue 3: I need to prepare a formulation for in vivo animal studies, and the required dose is too high to be dissolved in a small volume.

Root Cause Analysis:

The challenge here is achieving a high enough concentration for dosing in a physiologically compatible vehicle. Standard DMSO concentrations are often too toxic for direct in vivo use, and simple aqueous buffers will not suffice. This necessitates more advanced formulation strategies.[2]

Advanced Formulation Strategies:

| Strategy | Mechanism of Action | Common Excipients | Key Advantages |

| Co-solvency | Reduces solvent polarity, making it more favorable for the hydrophobic drug.[] | PEG 400, Propylene Glycol, Ethanol | Simple to prepare, widely used.[7][19] |

| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility. | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Significant solubility enhancement, can improve stability.[7] |

| Lipid-Based Formulations | The drug is dissolved in lipids, surfactants, and co-surfactants, which can form microemulsions or self-emulsifying drug delivery systems (SEDDS) in the gastrointestinal tract.[2] | Triglycerides, Tween® 80 | Enhances both solubility and bioavailability.[2] |

| Nanosuspensions | The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area available for dissolution.[20] | Stabilizing polymers or surfactants | Applicable to a wide range of poorly soluble drugs.[20] |

| Amorphous Solid Dispersions (ASD) | The crystalline drug is converted into a higher-energy, more soluble amorphous form and dispersed within a carrier, usually a polymer.[2][21] | PVP, HPMC | Can achieve significant increases in apparent solubility.[21] |

Frequently Asked Questions (FAQs)

Q1: What are the typical organic solvents in which 6-iodoindole-2-carboxylates are soluble? A1: Based on the general solubility of indole derivatives, they are typically much more soluble in organic solvents than in water.[5] Good candidates for initial solubility testing include Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, and alcohols like ethanol.[5][22] For purification purposes, solvents like ethyl acetate and mixtures involving hexanes might be used.[23]

Q2: Can I heat the solution to help dissolve my compound? A2: Gentle warming can be an effective way to increase the rate of dissolution and the solubility of a compound.[5][7] However, it must be done with caution. Excessive heat can lead to the degradation of your 6-iodoindole-2-carboxylate or the solvent (e.g., DMSO).[8] It is recommended to use a water bath at a low temperature (e.g., 30-40°C) for short periods.[8] Always verify the thermal stability of your specific compound if possible.